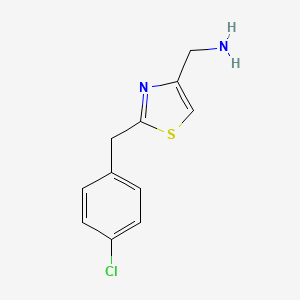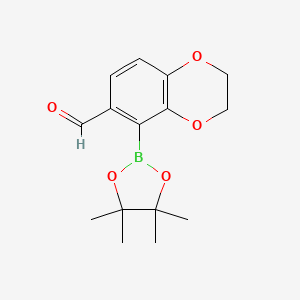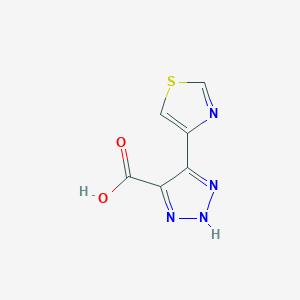
(2-(4-Chlorobenzyl)thiazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Chlorobenzyl)thiazol-4-yl)methanamine: is a chemical compound with the molecular formula C11H11ClN2S It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with thiazole-4-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions:
Oxidation: (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Various nucleophiles (amines, thiols), organic solvents like DMF or THF, and bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Substituted thiazole derivatives.
科学研究应用
Chemistry: In organic synthesis, (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold that can be functionalized to create a variety of bioactive compounds .
Biology: The compound has shown potential as an antimicrobial agent. Its derivatives have been studied for their ability to inhibit the growth of bacteria and fungi. This makes it a candidate for the development of new antibiotics .
Medicine: In medicinal chemistry, this compound derivatives are being explored for their potential as anti-inflammatory and anticancer agents. The thiazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design .
Industry: The compound is also used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength .
作用机制
The mechanism of action of (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival .
相似化合物的比较
- (2-(2-Chlorophenyl)thiazol-4-yl)methanamine
- (4-Methylthiazol-2-yl)methanamine
- (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine
Comparison: Compared to its analogs, (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine is unique due to the presence of the 4-chlorobenzyl group. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the chlorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity for specific targets .
属性
分子式 |
C11H11ClN2S |
|---|---|
分子量 |
238.74 g/mol |
IUPAC 名称 |
[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)5-11-14-10(6-13)7-15-11/h1-4,7H,5-6,13H2 |
InChI 键 |
YYVKOGQLZIBLIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)CN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)


![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)


![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)


